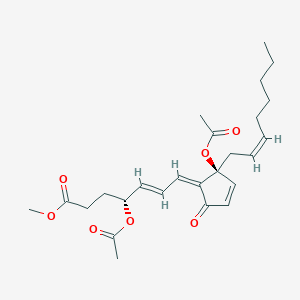

Clavulone III

描述

属性

分子式 |

C25H34O7 |

|---|---|

分子量 |

446.5 g/mol |

IUPAC 名称 |

methyl (E,4R,7Z)-4-acetyloxy-7-[(2S)-2-acetyloxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate |

InChI |

InChI=1S/C25H34O7/c1-5-6-7-8-9-10-17-25(32-20(3)27)18-16-23(28)22(25)13-11-12-21(31-19(2)26)14-15-24(29)30-4/h9-13,16,18,21H,5-8,14-15,17H2,1-4H3/b10-9-,12-11+,22-13+/t21-,25-/m0/s1 |

InChI 键 |

QXSYLWTUKSQQCP-XJHMFZNOSA-N |

SMILES |

CCCCCC=CCC1(C=CC(=O)C1=CC=CC(CCC(=O)OC)OC(=O)C)OC(=O)C |

手性 SMILES |

CCCCC/C=C\C[C@@]\1(C=CC(=O)/C1=C\C=C\[C@@H](CCC(=O)OC)OC(=O)C)OC(=O)C |

规范 SMILES |

CCCCCC=CCC1(C=CC(=O)C1=CC=CC(CCC(=O)OC)OC(=O)C)OC(=O)C |

产品来源 |

United States |

Natural Occurrence, Isolation, and Advanced Structural Elucidation of Clavulone Iii

Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation

Chiroptical Methods (e.g., Circular Dichroism (CD) Spectroscopy)

Chiroptical methods are indispensable for determining the absolute configuration of chiral molecules like Clavulone III. oregonstate.edursc.org Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a primary tool for this purpose. rsc.org The absolute stereochemistry of the clavulones, including their halogenated analogues such as the chlorovulones, was successfully established through the application of CD spectroscopy. paris-saclay.fr

The CD spectrum provides a unique fingerprint for a chiral molecule, and by comparing the experimental spectrum to those of compounds with known stereochemistry or by applying theoretical principles like exciton (B1674681) coupling theory, the absolute arrangement of atoms in space can be unambiguously assigned. oregonstate.edu For the clavulone family, analysis of the CD spectra of various derivatives was instrumental in elucidating the absolute configurations at their chiral centers. paris-saclay.fr This comparative approach is a cornerstone of stereochemical assignment in natural product chemistry. oregonstate.edu

Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule. The IR spectrum provides information by measuring the absorption of infrared radiation, which induces molecular vibrations at specific frequencies corresponding to different types of chemical bonds. vscht.cz

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3406 | O-H stretching | Hydroxyl group |

| ~2953, ~2855 | C-H stretching | Alkyl groups |

| ~1713 | C=O stretching | Carbonyl (ketone/ester) |

| ~1615, ~1512 | C=C stretching | Alkene groups |

The presence of a broad band around 3406 cm⁻¹ is indicative of a hydroxyl (-OH) group. The peaks in the 2850-3000 cm⁻¹ region are characteristic of sp³ C-H stretching in the molecule's hydrocarbon framework. vscht.cz The strong absorption around 1713 cm⁻¹ is assigned to the carbonyl (C=O) stretching vibration, a key feature of the cyclopentenone ring and any ester groups present. Absorptions in the 1615-1512 cm⁻¹ range are attributed to carbon-carbon double bond (C=C) stretching vibrations within the prostanoid side chains. vscht.cz

X-ray Crystallography (if applicable for analogues/derivatives)

X-ray crystallography is the most definitive method available for determining the complete three-dimensional structure of a molecule, including its absolute stereochemistry. The technique involves directing X-rays at a single, high-quality crystal of a compound and analyzing the resulting diffraction pattern to map the precise location of every atom.

For this compound itself, structural elucidation via X-ray crystallography has not been reported in the primary literature, a common challenge for many natural products that can be difficult to crystallize. However, the power of this technique is often applied to synthetic derivatives or analogues. In the study of complex natural products, it is a common strategy to prepare derivatives, for instance by introducing heavy atoms, to facilitate crystallization and enable the unambiguous determination of absolute configuration. While not directly applied to this compound, X-ray crystallography remains the gold standard for structural verification in chemistry and has been used to confirm the structures of numerous other complex marine natural products.

Biosynthetic Pathways and Precursor Studies of Clavulone Iii

Proposed Biogenetic Origins of Clavulone III and Related Prostanoids

The biosynthesis of this compound and its relatives is believed to originate from polyunsaturated fatty acids, mirroring the initial steps of prostaglandin (B15479496) synthesis in mammals. si.edu The prevailing hypothesis suggests that arachidonic acid serves as the primary precursor. nih.gov The proposed pathway commences with the enzymatic oxidation of arachidonic acid.

A key intermediate in this proposed pathway is Preclavulone-A. si.educapes.gov.br The isolation of Preclavulone-A methyl ester from Clavularia viridis lends strong support to its role as a crucial stepping stone in the formation of clavulones. capes.gov.brnih.govresearchgate.net It is postulated that Preclavulone-A is formed from arachidonic acid through a series of enzymatic reactions. acs.org From Preclavulone-A, a series of further enzymatic transformations, including isomerizations and oxidations, are thought to lead to the various clavulone isomers, including this compound. si.educapes.gov.brnih.govresearchgate.net

Another proposed biogenetic route suggests that acyclic alpha-ketols could serve as metabolic precursors to the cyclopentenolone core of clavulones. nih.gov This alternative hypothesis highlights the complexity and potential diversity of biosynthetic strategies in marine organisms.

Enzymatic Machinery Involved in this compound Biosynthesis

While the complete enzymatic cascade for this compound biosynthesis is yet to be fully elucidated, several key enzyme classes are implicated based on the proposed biosynthetic pathway and analogies to known metabolic routes.

Lipoxygenases (LOX) are thought to play a pivotal role in the initial oxygenation of arachidonic acid. si.edu Specifically, an 8R-lipoxygenase is suggested to act on arachidonic acid to form an early intermediate. si.edu The action of these enzymes introduces molecular oxygen into the fatty acid chain, a critical step for subsequent cyclization.

Following the initial oxygenation, allene (B1206475) oxide synthase (AOS) is proposed to convert the resulting hydroperoxide into an unstable allene oxide. researchgate.net This highly reactive intermediate is then believed to be cyclized by an allene oxide cyclase (AOC) to form the characteristic cyclopentenone ring of the clavulones. researchgate.net The coordinated action of AOS and AOC is crucial to channel the reactive allene oxide towards the correct cyclized product. researchgate.net

Further downstream, isomerases and oxidoreductases are likely involved in modifying the initial cyclopentenone product to yield the final structure of this compound. nih.gov These enzymes would be responsible for the specific stereochemistry and oxidation state of the final molecule. While genes for clavulanic acid biosynthesis have been identified in Streptomyces clavuligerus, including synthetases, amidinohydrolases, and synthases, the specific enzymes for this compound in Clavularia viridis remain to be definitively identified. nih.govnih.govresearchgate.netnih.govnih.gov

Elucidation Strategies for Natural Product Biosynthetic Pathways

Unraveling the biosynthetic pathways of complex natural products like this compound requires a multidisciplinary approach, combining classical techniques with modern molecular and analytical methods.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursor molecules. wikipedia.org In the context of this compound biosynthesis, feeding experiments with isotopically labeled precursors, such as ¹³C-labeled arachidonic acid, can reveal which atoms from the precursor are incorporated into the final product. nih.gov By analyzing the labeling pattern in the isolated this compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), researchers can deduce the sequence of bond formations and rearrangements, providing strong evidence for a proposed pathway. wikipedia.orgnih.gov This method has been successfully used to investigate the biosynthesis of other complex natural products, such as clavulanic acid, where the incorporation of ¹³C-labeled glycerol (B35011) and acetate (B1210297) was demonstrated. nih.gov The use of stable isotopes in combination with mass spectrometry is a particularly effective method for tracking metabolites and elucidating biosynthetic pathways. nih.gov

Genetic and Genomic Approaches for Enzyme Identification

The advent of modern sequencing technologies has revolutionized the identification of genes responsible for natural product biosynthesis. nih.gov By sequencing the genome or transcriptome of Clavularia viridis, researchers can search for genes encoding enzymes homologous to those known to be involved in prostanoid biosynthesis, such as lipoxygenases, allene oxide synthases, and cyclooxygenases. frontiersin.orgplos.org

Once candidate genes are identified, their function can be confirmed through heterologous expression, where the gene is transferred to and expressed in a more easily manipulated host organism, such as yeast or E. coli. nih.gov The resulting recombinant enzyme can then be tested for its ability to catalyze the proposed reaction in vitro. Gene knockout or knockdown experiments in the native organism, where the expression of a candidate gene is silenced, can also provide strong evidence for its role in the biosynthetic pathway. If the production of this compound is diminished or abolished upon silencing a specific gene, it strongly implicates that gene in the pathway. nih.gov The clustering of biosynthetic genes for secondary metabolites in prokaryotes has been a useful guide for gene identification, a feature that is also anticipated in the biosynthesis of compounds like clavulanic acid. nih.govnih.govnih.gov

Chemoproteomic Techniques for Enzyme Discovery

Chemoproteomics offers a powerful, activity-based approach to identify enzymes involved in a biosynthetic pathway directly from the organism's proteome. frontiersin.org This technique utilizes chemical probes, often designed as analogs of the substrate or intermediate, that can covalently bind to the active site of the target enzyme. nih.gov

These probes typically contain a reactive group that forms a covalent bond with the enzyme and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for subsequent detection and isolation. frontiersin.orgnih.gov By incubating a cell lysate of Clavularia viridis with such a probe, the enzymes that bind to it can be captured and then identified using mass spectrometry-based proteomics. frontiersin.orgresearchgate.net This approach is particularly valuable for discovering novel enzymes or those with low abundance, as it does not rely on sequence homology to known enzymes. frontiersin.org Affinity chromatography, a well-established method within chemoproteomics, uses small molecules attached to a solid support to "fish out" interacting proteins from cell lysates, which has been successful in identifying protein targets of many bioactive compounds. nih.gov

Chemical Synthesis and Analogue Development of Clavulone Iii

Total Synthesis Approaches for Clavulone III and Related Compounds

The total synthesis of clavulones and related marine prostanoids has been a significant area of research, leading to the development of several elegant and efficient synthetic routes. These approaches often showcase the ingenuity of modern organic synthesis in constructing complex molecular architectures with high levels of stereocontrol.

Strategic Disconnections and Key Synthetic Intermediates

The retrosynthetic analysis of this compound reveals several key strategic disconnections that have been exploited in its total synthesis. A common approach involves disconnecting the two side chains from the central cyclopentenone core. This leads to the identification of a functionalized cyclopentenone as a crucial synthetic intermediate.

One of the earliest and most influential strategies in the synthesis of related prostanoids, which has informed clavulone synthesis, is the three-component coupling approach. This strategy relies on the sequential introduction of the α- and ω-chains to a central cyclopentenone building block.

A key intermediate in several syntheses of clavulone-related compounds is a chiral, non-racemic cyclopentenone derivative. For instance, the first total synthesis of the related clavulolactones II and III commenced from an easily accessible (S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-one. nih.gov This highlights the importance of securing a stereochemically defined five-membered ring early in the synthetic sequence.

Another pivotal intermediate that has been utilized in the synthesis of optically active clavulones is the unnatural type dichloro Corey lactone. This chiral building block provides a robust scaffold from which the complex stereochemistry of the target molecule can be elaborated.

Biosynthetic insights have also guided synthetic strategies. Preclavulone-A has been proposed as a key intermediate in the biosynthesis of clavulones. The isolation of preclavulone-A methyl ester from Clavularia viridis lends support to this hypothesis and provides another potential starting point or structural motif for synthetic endeavors.

The general retrosynthetic approach can be summarized in the following table:

| Target Molecule | Major Disconnections | Key Synthetic Intermediates |

| This compound | α-chain, ω-chain | Chiral cyclopentenone, Dichloro Corey lactone |

| Clavulolactones II & III | Side chains from lactone core | (S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-one |

Stereoselective and Enantioselective Methodologies

The presence of multiple stereocenters in this compound necessitates the use of highly stereoselective and enantioselective reactions. The control of both relative and absolute stereochemistry is a central challenge in the synthesis of this and related marine prostanoids.

Enantioselective synthesis often relies on the use of chiral catalysts or chiral starting materials derived from the chiral pool. For example, the synthesis of optically active clavulones has been achieved using an unnatural type dichloro Corey lactone as a chiral starting material. This approach leverages the inherent chirality of the starting material to direct the stereochemical outcome of subsequent reactions.

In the synthesis of related complex marine prostanoids, such as (+)-Tricycloclavulone, enantioselective catalysis has been employed. One key step involved an enantioselective Cu-catalyzed cycloaddition to establish an early stereocenter, albeit with modest enantiomeric excess that was improved later through recrystallization. This highlights a common strategy where an initial enantioselective step is followed by diastereoselective reactions that are controlled by the established stereocenters.

Key stereoselective transformations employed in the synthesis of clavulones and their analogues include:

Substrate-controlled reactions: Where the existing stereocenters of an intermediate direct the stereochemical outcome of a reaction.

Chiral auxiliary-mediated reactions: Where a temporary chiral group is attached to the substrate to control stereoselectivity.

Asymmetric catalysis: Employing chiral metal complexes or organocatalysts to induce enantioselectivity.

The development of concise and highly enantioselective syntheses of prostaglandins (B1171923) and their analogues continues to be an active area of research, with new methods such as enyne cycloisomerization and asymmetric hydrogenation being developed to construct the chiral five-membered ring scaffold with excellent selectivity. nih.gov These advancements hold significant promise for more efficient future syntheses of this compound.

Development of Efficient Synthetic Methodologies

In addition to the development of core synthetic strategies, significant effort has been directed towards improving the efficiency, scalability, and sustainability of this compound synthesis and the preparation of its derivatives for further biological evaluation.

Solid-Phase Synthesis of Clavulone Derivatives

To facilitate the rapid generation of clavulone analogues for structure-activity relationship (SAR) studies, solid-phase synthesis (SPS) has emerged as a powerful tool. An efficient solid-phase synthesis of clavulones has been developed, which involves the sequential coupling of the α- and ω-chains to a resin-bound cyclopentenone core. nih.gov

A key feature of this methodology is the use of a tetrahydropyranyl (THP) linker to attach the initial building block to the solid support. This linker proved to be stable under the conditions required for the carbon-carbon bond-forming reactions used to introduce the side chains. The final cleavage of the clavulone derivatives from the resin was achieved under conditions that did not lead to the decomposition of the sensitive cross-conjugated dienone system. This solid-phase approach enabled the preparation of a library of six clavulone derivatives with variations in the α-chain, demonstrating the utility of this method for generating analogues. nih.gov

Table of Solid-Phase Synthesis Parameters for Clavulone Derivatives

| Parameter | Description |

|---|---|

| Solid Support | Polymer resin |

| Linker | Tetrahydropyranyl (THP) linker |

| Key Reactions | Sequential coupling of α- and ω-chains |

| Cleavage Conditions | Mild conditions to preserve the dienone system |

| Outcome | Library of clavulone derivatives |

Solution-Phase Synthesis Optimization

While solid-phase synthesis is advantageous for library generation, solution-phase synthesis remains crucial for the large-scale preparation of single target compounds. The optimization of solution-phase syntheses of prostaglandins and related molecules often focuses on improving reaction yields, reducing the number of steps, and enhancing stereocontrol.

Optimization of reaction conditions is another critical aspect. This can involve screening different solvents, catalysts, and reaction temperatures to maximize the yield and selectivity of key steps. For instance, in the synthesis of prostaglandins, the choice of protecting groups for sensitive functional groups is crucial to avoid side reactions and ensure compatibility with subsequent transformations. While specific optimization studies for the solution-phase synthesis of this compound are not extensively detailed in the readily available literature, the principles applied to the synthesis of other complex prostaglandins are directly relevant. These include the use of advanced catalytic methods to improve the efficiency of bond formations and the development of robust purification techniques.

Green Chemistry Approaches in Clavulone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex natural products to minimize environmental impact. While specific studies detailing the application of green chemistry to this compound synthesis are limited, the broader field of marine natural product and prostaglandin (B15479496) synthesis offers insights into potential strategies.

Key green chemistry principles that could be applied to clavulone synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

One concept that aligns with green chemistry is "pot economy," which involves designing multi-step reactions to occur in a single reaction vessel, thereby avoiding multiple work-up and purification steps. oup.com This approach saves time, reduces solvent usage, and minimizes waste generation. The development of one-pot procedures for the synthesis of prostaglandins has been reported and represents a promising avenue for greener syntheses of this compound. oup.com Furthermore, the use of organocatalysis in prostaglandin synthesis is another green approach, as it avoids the use of potentially toxic heavy metals. oup.com

The future of this compound synthesis will likely see a greater emphasis on the incorporation of these green chemistry principles to develop more sustainable and environmentally responsible manufacturing processes.

Rational Design and Synthesis of this compound Analogues and Derivatives

The core strategy in the development of this compound analogues revolves around systematic modifications of its key structural features. These include alterations to the cyclopentenone core, the two side chains, and the various functional groups. The primary goals of these modifications are to probe the molecular interactions responsible for biological activity, improve metabolic stability, and potentially reduce off-target effects.

Subsequent research has adopted a more rational, structure-based design approach. This involves identifying the pharmacophoric elements of the this compound molecule and systematically modifying them to understand their contribution to the observed anti-inflammatory and cytotoxic activities.

Key areas of molecular modification include:

The Cyclopentenone Ring: The α,β-unsaturated ketone in the five-membered ring is a critical feature, likely involved in covalent interactions with biological targets through Michael addition. The synthesis of analogues with modified ring sizes or substitutions on the ring aims to modulate this reactivity and explore its impact on potency.

The Hydroxyl and Acetoxy Groups: The positions and stereochemistry of the hydroxyl and acetoxy groups on the clavulone scaffold are crucial for activity. Analogues are synthesized where these groups are removed, inverted, or replaced with other functionalities to map the hydrogen bonding and steric interactions with target proteins. For example, the synthesis of 12-O-deacetylclavulone I, an analogue of a closely related clavulone, allows for the assessment of the role of this specific acetyl group.

Side Chain Modifications: The two extended side chains of this compound offer significant opportunities for modification to influence properties such as lipophilicity, target engagement, and metabolic stability. Research has focused on altering the length, rigidity, and terminal functional groups of these chains. The synthesis of analogues with truncated or extended side chains, as well as the introduction of aromatic or heterocyclic moieties, are key strategies in this exploration.

The synthesis of these rationally designed analogues often involves complex, multi-step chemical sequences. Total synthesis routes to the clavulone core have been developed, which also provide access to key intermediates that can be diversified to generate a library of analogues. These synthetic efforts are crucial for providing the necessary quantities of novel compounds for thorough biological evaluation.

The biological screening of these synthesized analogues typically involves in vitro assays to determine their cytotoxic effects against various cancer cell lines and their ability to inhibit key inflammatory pathways. The data generated from these assays are then used to build comprehensive structure-activity relationship models.

Table 1: Selected Clavulone Analogues and their Reported Biological Activities

| Compound | Structural Modification from Parent Clavulone | Reported Biological Activity |

|---|---|---|

| Clavulone-7 | Reduction of 9-keto group and saturation of cyclopentenone double bond of Clavulone I | Anti-inflammatory, Antitumor |

| Clavulone-9 | Reduction of 9-keto group and saturation of cyclopentenone double bond of Clavulone II | Anti-inflammatory, Antitumor |

| Clavulone-10 | Reduction of 9-keto group and saturation of cyclopentenone double bond of this compound | Anti-inflammatory, Antitumor |

| Clavulone-12 | Partial saturation of side chain double bond of Clavulone I, II, or III | Anti-inflammatory, Antitumor |

| Clavulone-13 | Full saturation of side chain double bond of Clavulone I, II, or III | Anti-inflammatory, Antitumor |

| Clavulone I-15-one | Oxidation of the C-15 hydroxyl group to a ketone | Cytotoxic |

These detailed research findings underscore the importance of the prostanoid skeleton in exerting cytotoxic effects. The ongoing rational design and synthesis of novel this compound analogues continue to be a promising avenue for the discovery of new anti-inflammatory and anticancer drug candidates.

Preclinical Biological Activities and Mechanistic Investigations of Clavulone Iii

In Vitro Pharmacological Effects of Clavulone III

Antiproliferative and Cytotoxic Activities in Cellular Models

This compound has demonstrated notable antiproliferative and cytotoxic effects against various human cancer cell lines in vitro. Studies have shown its efficacy in inhibiting the growth of human prostate carcinoma (PC-3) and colon adenocarcinoma (HT-29) cells. mdpi.com The cytotoxic activity of this compound and its derivatives is a significant area of research, with many studies focusing on their potential as anticancer agents. researchgate.netnih.gov The fundamental chemical entity responsible for the biological activity of clavulones is the cyclopentenone (CP) moiety. iiarjournals.org

Derivatives of clavulone have also been investigated for their cytotoxic potential. For instance, bromovulone III, a related compound, exhibited the highest anti-tumor activity among a series of newly identified prostanoids from Clavularia viridis. mdpi.com It has shown to be 30 to 100 times more effective than cyclopentenone prostaglandins (B1171923) in suppressing prostate cancer cells. mdpi.com Another related molecule, clavubicyclone, which may be derived from this compound, has shown moderate growth-inhibition activity against breast carcinoma (MCF-7) and ovarian carcinoma (OVCAR-3) cells. mdpi.com

Table 1: In Vitro Cytotoxic Activity of this compound and Related Compounds

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| This compound | Human prostate carcinoma (PC-3) | Cytotoxic | mdpi.com |

| This compound | Human colon adenocarcinoma (HT-29) | Cytotoxic | mdpi.com |

| Bromovulone III | Human prostate carcinoma (PC-3) | Highest anti-tumor activity | mdpi.com |

| Bromovulone III | Human colon adenocarcinoma (HT-29) | Highest anti-tumor activity | mdpi.com |

| Clavubicyclone | Breast carcinoma (MCF-7) | Moderate growth-inhibition | mdpi.com |

| Clavubicyclone | Ovarian carcinoma (OVCAR-3) | Moderate growth-inhibition | mdpi.com |

Induction of Apoptosis and Cell Cycle Modulation

Research has indicated that the cytotoxic effects of clavulones are often mediated through the induction of apoptosis and modulation of the cell cycle. While specific studies on this compound's direct role are part of a broader investigation into clavulones, the mechanisms are often inferred from studies on its close analogs like Clavulone II. For instance, Clavulone II has been shown to induce apoptosis in human acute promyelocytic leukemia HL-60 cells. nih.gov At low concentrations, it causes G1 phase arrest of the cell cycle, while at higher concentrations, it triggers apoptotic cell death. nih.gov This dual activity is a hallmark of many cyclopentenone prostaglandins. iiarjournals.org The induction of apoptosis is a critical mechanism for the anticancer activity of these compounds. iiarjournals.orgresearchgate.net

Anti-inflammatory Effects

Clavulones, as a class of compounds, have demonstrated significant anti-inflammatory effects. lipidbank.jplipidbank.jpgoogle.com In a fertilized chicken egg assay, clavulones exhibited a notable anti-inflammatory effect at a concentration of 30 µg/mL. mdpi.com This activity is a key pharmacological property of marine prostanoids. researchgate.netnih.gov Inflammation is often linked to the development of chronic diseases and tumors, making anti-inflammatory compounds a subject of great interest. semanticscholar.org

Antiviral Activities

Similar to other prostaglandin (B15479496) A analogs, clavulones possess antiviral properties. nih.gov For example, Clavulone II has been shown to inhibit the replication of the vesicular stomatitis virus (VSV) in infected mouse L929 fibroblasts. mdpi.comresearchgate.net The mechanism of this antiviral action involves the blockage of viral RNA transcription. mdpi.comnih.gov The antiviral activity of clavulones is reported to be stronger than that of prostaglandins of the A series (PGAs). mdpi.com

Cellular and Molecular Mechanisms of Action of this compound

Modulation of Specific Signaling Pathways (e.g., Caspase Cascades, Bcl-2 Family, Cyclin D1)

The pro-apoptotic and cell cycle modulating effects of clavulones are orchestrated through their interaction with specific signaling pathways. Studies on Clavulone II in HL-60 cells have provided significant insights into these mechanisms, which are likely shared by this compound due to structural similarities.

At lower concentrations, Clavulone II induces G1 arrest by down-regulating the expression of Cyclin D1 . mdpi.comnih.gov Cyclin D1 is a key regulatory protein in the cell cycle, and its inhibition leads to cell cycle arrest. nih.gov

At higher concentrations, Clavulone II triggers apoptosis through the modulation of the Bcl-2 family of proteins and the activation of caspase cascades . mdpi.comnih.gov This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Mcl-1. nih.gov The Bcl-2 family of proteins are crucial regulators of apoptosis, controlling the mitochondrial release of cytochrome c. mdpi.comencyclopedia.pubmdpi.com The activation of initiator caspases like caspase-9 and caspase-8, followed by the executioner caspase-3, leads to the biochemical and morphological changes characteristic of apoptosis. nih.govmdpi.comnih.gov Specifically, Clavulone II was found to induce the disruption of the mitochondrial membrane potential and activate caspase-9, -8, and -3 in a time- and concentration-dependent manner in HL-60 cells. nih.gov

Involvement of Endoplasmic Reticulum Stress and Transcription Factors

The induction of cellular stress pathways, particularly endoplasmic reticulum (ER) stress, has been identified as a potential mechanism through which cyclopentenone-containing marine prostanoids exert their cytotoxic effects. While direct studies on this compound are limited, research on closely related compounds offers significant insights. For instance, bromovulone III, another cyclopentenone prostanoid isolated from the soft coral Clavularia viridis, has been shown to induce apoptosis in hepatocellular carcinoma cells by triggering ER stress. vliz.be This process involves the activation of key transcription factors that mediate the cellular response to unfolded proteins.

A critical transcription factor implicated in this pathway is C/EBP homologous protein (CHOP), also known as growth arrest and DNA damage-inducible gene 153 (GADD153). The upregulation and activation of CHOP/GADD153 are hallmarks of prolonged ER stress leading to apoptosis. vliz.be Studies on bromovulone III have demonstrated its ability to activate this transcription factor, suggesting that this is a crucial step in its apoptotic mechanism. vliz.be Furthermore, the activation of caspase-12, an enzyme primarily located in the ER and specifically activated during ER stress-induced apoptosis, was also observed in response to bromovulone III treatment. vliz.be

Although direct evidence for this compound is not yet available, the structural similarity and shared cyclopentenone core with bromovulone III suggest that it may employ a similar mechanism involving the induction of ER stress and the subsequent activation of pro-apoptotic transcription factors like CHOP/GADD153. The group of cyclopentenone prostaglandins (CPPGs), which includes clavulones, can interact with a variety of nuclear factors, including the heat shock protein 70 (HSP70) transcription factor and NF-κB. mdpi.comnih.gov

Interaction with Molecular Targets (e.g., Cyclopentenone Moiety Reactivity)

The biological activity of this compound and other cyclopentenone prostanoids is intrinsically linked to the chemical reactivity of the α,β-unsaturated carbonyl group within the cyclopentenone ring. nih.gove-century.us This electrophilic center is susceptible to nucleophilic attack, primarily through a process known as Michael addition or conjugate addition. jst.go.jpresearchgate.netresearchgate.netresearchgate.net This reaction allows these compounds to form covalent bonds with biological macromolecules, leading to the modulation of their function.

The primary molecular targets for this covalent modification are proteins, specifically the sulfhydryl (thiol) groups of cysteine residues. nih.gov The reaction, a Michael addition, results in the alkylation of these critical cysteine residues, which can lead to a loss of the target protein's function. nih.gov This reactivity towards protein thiols is considered a fundamental aspect of the cytotoxic and anti-proliferative effects of clavulones and related cyclopentenone prostaglandins. nih.gov

While a comprehensive profile of specific protein targets for this compound has not been fully elucidated, the broad reactivity of the cyclopentenone moiety suggests that it may interact with a wide array of cellular proteins. mdpi.comnih.gov Studies on other cyclopentenone prostaglandins have identified numerous potential targets, including proteins involved in cell signaling, metabolism, and cytoskeletal structure. mdpi.com This covalent modification is a key mechanistic feature that distinguishes them from conventional prostaglandins that typically act through receptor binding. aacrjournals.org The irreversible nature of this interaction can lead to sustained inhibition of protein function, contributing to the potent biological effects observed. jst.go.jp

In Vivo (Non-Human) Preclinical Efficacy Studies

Evaluation in Animal Models of Disease (e.g., Tumor Growth Inhibition)

Preclinical evaluation in animal models provides crucial evidence for the potential therapeutic efficacy of novel compounds. While specific in vivo studies focusing exclusively on this compound are not extensively reported in publicly available literature, data from studies on closely related clavulones and other cyclopentenone prostaglandins demonstrate significant anti-tumor activity in various cancer models.

For instance, a patent for clavulone derivatives reported that clavulone-2 exhibited significant anti-tumor activity in a mouse model of B-16 melanoma. google.com Local administration of clavulone-2 resulted in a notable regression of tumor growth, with a growth inhibition rate of 73%. google.com In another in vivo model using Ehrlich ascites tumor-bearing mice, treatment with clavulone-2 led to a high survival rate, with 50% of the animals surviving even 60 days after tumor cell implantation. google.com These findings underscore the potent anti-cancer effects of clavulones in a living system.

The broader class of cyclopentenone prostaglandins has also shown promise in preclinical animal cancer models. nih.govaacrjournals.org For example, Δ⁷-PGA₁ and Δ¹²-PGJ₂, which share the reactive cyclopentenone ring, have demonstrated the ability to significantly increase the life span of mice bearing Ehrlich ascites tumors. aacrjournals.org These studies highlight the potential of this class of compounds, including by extension this compound, as candidates for further development as anti-cancer agents. The evaluation in various animal models, such as those for colorectal cancer, bladder cancer, and hepatocellular carcinoma, is a critical step in translating the potent in vitro cytotoxicity into tangible therapeutic strategies. cyagen.commdpi.complos.orgillinois.edu

Structure Activity Relationship Sar Studies of Clavulone Iii and Its Analogues

Impact of Structural Modifications on Biological Potency and Selectivity

Research into the SAR of clavulones has revealed that specific structural modifications can significantly influence their biological potency. Key findings from the synthesis and biological evaluation of various clavulone analogues have established a foundational understanding of the structural requirements for activity. ru.nlresearcher.life

One of the most important structural features is the cross-conjugated dienone system within the cyclopentenone ring, which is considered essential for the biological activity of these marine prostanoids. ru.nlresearcher.life This system is a reactive moiety, capable of interacting with biological nucleophiles, which is believed to be a key aspect of its mechanism of action. researcher.life

Modifications at the C10 and C12 positions of the clavulone structure have been a major focus of SAR studies. It has been demonstrated that the introduction of a halogen atom, such as chlorine, at the C10 position can lead to a significant increase in antitumor activity compared to the parent clavulones. ru.nl Furthermore, the substituent at the C12 position, whether a hydroxyl or an acetate (B1210297) group, is also crucial for maintaining full biological activity. ru.nl The synthesis of various analogues with different substituents at these positions has allowed for a systematic evaluation of their impact on potency. For instance, C10-substituted analogues with a thioether group have shown significant anticancer activity. ru.nl

The antiproliferative effects of a combinatorial library of cross-conjugated dienone analogues against HeLaS3 cells have been investigated, revealing that several synthetic compounds exhibit strong antitumor activity, with some showing IC50 values of less than 0.05 microM. researcher.life Further testing of purified compounds against a panel of five tumor cell lines (A549, HeLaS3, MCF7, TMF1, and P388) confirmed their potent cytotoxicity, which was comparable to the well-known anticancer drug Adriamycin. researcher.life

A study on new cross-conjugated dienone marine prostanoid analogues, where the omega-side-chain of the natural prostanoids was replaced with a 1-hydroxyphenyl-butyl moiety, resulted in novel prostanoids with good cytotoxicities. researchgate.net This indicates that modifications to the side chains can also modulate the biological activity.

The table below summarizes the impact of selected structural modifications on the biological activity of Clavulone analogues.

| Compound/Analogue | Structural Modification | Biological Activity Finding | Reference |

| Halogenated Clavulone Analogue | Introduction of a halogen atom at C10 | Increased antitumor activity compared to clavulones. | ru.nl |

| C10-substituted Analogue | Y=S(O)nR at C10 | Showed significant anticancer activity and bone formation promotion. | ru.nl |

| C12-modified Analogue | Hydroxyl or acetate group at C12 | Required for full biological activity. | ru.nl |

| Diphenyl Derivative 7aA | Synthetic cross-conjugated dienone | Strong cytotoxicity against multiple tumor cell lines (A549, HeLaS3, MCF7, TMF1, P388), comparable to Adriamycin. | researcher.life |

| 1-hydroxyphenyl-butyl Analogue | Replacement of the omega-side-chain | Resulted in new prostanoids with good cytotoxicities. | researchgate.net |

| Clavulone I-15-one | Oxidation of the C15 hydroxyl group | Potent cytotoxic activities against the human oral cancer cell line (Ca9-22). | nih.gov |

| 12-O-deacetylclavulone I | Deacetylation at C12 | Exhibited strong cytotoxicity toward the Ca9-22 cell line. | nih.gov |

These findings underscore the importance of specific structural features of the clavulone scaffold in dictating biological potency and provide a roadmap for the design of new, more effective analogues.

Identification of Pharmacophoric Elements and Key Functional Groups

The identification of pharmacophoric elements is crucial for understanding the molecular interactions between a ligand and its biological target. d-nb.info A pharmacophore is defined as the spatial arrangement of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target. europa.eu For Clavulone III and its analogues, the key pharmacophoric features are derived from their characteristic prostanoid structure.

The fundamental pharmacophore of prostaglandins (B1171923), to which clavulones are related, consists of a cyclopentane (B165970) ring with two side chains, the α-chain and the ω-chain. europa.euresearchgate.net This basic moiety is essential for binding to prostaglandin (B15479496) receptors. europa.eu

Key functional groups and structural features that constitute the pharmacophore of clavulones include:

The Cross-Conjugated Dienone System: This feature, located within the cyclopentenone ring, is a critical electrophilic center. Its reactivity towards nucleophilic residues in target proteins is a likely contributor to the biological activity of clavulones. researcher.life

The C12 Hydroxyl or Acetate Group: The presence of an oxygenated functional group at the C12 position is a recurring feature in active clavulone analogues, suggesting its importance as a hydrogen bond donor or acceptor in receptor binding. ru.nl

The α- and ω-Side Chains: The length, conformation, and functional groups on these two alkyl chains are critical for orienting the molecule within the binding site of its target protein and for establishing hydrophobic and van der Waals interactions.

Stereochemistry: The specific stereochemistry at various chiral centers, including the C12 position, is likely to be a key determinant of binding affinity and selectivity, as it dictates the three-dimensional shape of the molecule and its complementarity to the target's binding pocket.

Pharmacophore models for prostaglandin analogues often include features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, all of which can be identified in the structure of this compound. europa.eunih.gov The development of detailed pharmacophore models for this compound and its analogues can guide the virtual screening of compound libraries to identify novel molecules with similar biological activities. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scite.ai While specific QSAR studies exclusively focused on this compound derivatives are not widely reported, the principles of QSAR have been extensively applied to other prostaglandin analogues and related compounds, providing a framework for how such models could be developed for clavulones. scite.airesearchgate.netnih.gov

A QSAR study on this compound derivatives would involve the following steps:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities (e.g., IC50 values for cytotoxicity) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. scite.ai

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques to ensure its robustness and reliability. scite.ai

For prostaglandin analogues, 2D-QSAR models have been developed that highlight the importance of specific structural features, such as the presence of hydroxyl and methoxy (B1213986) groups, in improving biological activity. scite.ai 4D-QSAR analysis has also been applied to prostaglandin PGF2α analogues, demonstrating the utility of this approach for this class of compounds. researchgate.net A QSAR study on homoisoflavanones, which also possess anti-inflammatory properties, utilized a range of physicochemical descriptors to build predictive models. nih.gov

The insights gained from a QSAR model for this compound derivatives could be used to predict the biological activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency.

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking are powerful tools for elucidating the SAR of bioactive molecules by providing insights into their interactions with biological targets at an atomic level. nih.govmdpi.comresearchgate.net These methods can be used to predict the binding mode of a ligand within the active site of a protein and to estimate the binding affinity. nih.gov

In the context of this compound, molecular docking could be employed to study its interaction with potential protein targets. This would involve:

Target Identification: Identifying the specific protein(s) through which this compound exerts its biological effects.

Protein and Ligand Preparation: Obtaining the 3D structures of the target protein (either from experimental data or through homology modeling) and this compound.

Docking Simulation: Using a docking program to predict the most favorable binding pose of this compound within the protein's binding site. frontiersin.org

Analysis of Interactions: Analyzing the predicted binding mode to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov

While specific molecular docking studies for this compound are not extensively documented in the literature, in silico tools have been used to predict the possible effects of isolated clavulone analogues on human tumor cell lines. nih.gov Such studies can provide valuable initial hypotheses about the mechanism of action and guide further experimental investigations.

The combination of molecular docking with SAR data can provide a more comprehensive understanding of how structural modifications to the this compound scaffold affect its interaction with its biological target and, consequently, its biological activity. This integrated approach is invaluable for the rational design of new and more potent therapeutic agents based on the clavulone structure.

Advanced Methodologies in Clavulone Iii Research

Application of Omics Technologies (e.g., Transcriptomics, Proteomics)

Omics technologies, which provide a comprehensive snapshot of the molecules within an organism, are powerful tools for understanding the biological context of Clavulone III. pnas.orgfrontiersin.org The application of transcriptomics (the study of all RNA molecules) and proteomics (the study of all proteins) is particularly valuable for deciphering the intricate biosynthetic machinery responsible for producing this complex prostanoid.

Transcriptomics in Biosynthesis:

Transcriptomic analysis, often utilizing next-generation sequencing (NGS) to generate RNA-Seq data, can identify the genes that are actively expressed during the production of secondary metabolites. researchgate.net In the context of this compound, which is produced by the soft coral Clavularia viridis, comparative transcriptomics could be employed. This would involve comparing the gene expression profiles of the organism under conditions of high and low this compound production. Genes that are significantly upregulated in the high-production state would be strong candidates for involvement in its biosynthesis. This approach has been successfully used to identify the biosynthetic gene clusters (BGCs) for other marine natural products. pnas.orgnih.gov For example, transcriptomic studies on the diatom Pseudo-nitzschia helped identify the gene cluster responsible for producing the neurotoxin domoic acid. rsc.orgekb.eg

A hypothetical transcriptomic study on Clavularia viridis might reveal a cluster of co-regulated genes, including those encoding for enzymes such as cyclooxygenases, lipoxygenases, or unique synthases that construct the characteristic clavulone skeleton.

Proteomics for Functional Elucidation:

Challenges in marine proteomics include the complexity of samples derived from whole organisms and the general lack of extensive genomic databases for many marine invertebrates. walshmedicalmedia.com Despite these hurdles, proteomic studies on marine organisms have successfully identified proteins involved in key biological processes like larval development and response to environmental stress. plymouth.ac.ukfrontiersin.org A similar strategy could pinpoint the enzymatic players in the this compound biosynthetic pathway.

Table 1: Potential Omics Approaches in this compound Biosynthetic Research

| Omics Technology | Application to this compound Research | Potential Findings | Analogous Research Example |

| Transcriptomics (RNA-Seq) | Comparative analysis of Clavularia viridis under varying conditions. | Identification of the biosynthetic gene cluster (BGC) for this compound. | Discovery of the domoic acid BGC in Pseudo-nitzschia. rsc.orgekb.eg |

| Proteomics (Mass Spectrometry) | Profiling the proteome of Clavularia viridis during active production. | Identification and quantification of key enzymes (e.g., synthases, tailoring enzymes) in the pathway. | Proteomic analysis of larval metamorphosis in marine invertebrates. frontiersin.org |

Chemoproteomics for Target Identification and Validation

A critical step in developing a bioactive compound like this compound for therapeutic use is the identification of its molecular target(s) within the cell. mdpi.commdpi.com Chemoproteomics, a powerful sub-discipline of proteomics, is specifically designed to address this challenge by mapping the interactions between small molecules and proteins on a proteome-wide scale. acs.org

The general strategy involves using a chemically modified version of the bioactive compound, known as a chemical probe, to "fish" for its binding partners in a cell lysate or living cells. This probe is typically designed with two key features: the original bioactive scaffold to ensure it binds to the same targets as the parent compound, and a tag (e.g., biotin (B1667282) or an alkyne group for click chemistry) that allows for the enrichment and isolation of the probe-protein complexes.

Once the target proteins are isolated, they are identified using high-resolution mass spectrometry. frontiersin.org This approach not only identifies the primary target but can also reveal off-target interactions, which is crucial for understanding a compound's full biological activity and potential side effects. nih.gov

For this compound, a chemoproteomic investigation would involve:

Probe Synthesis: Synthesizing a this compound derivative that incorporates a tag at a position that does not interfere with its biological activity.

Target Binding: Incubating the probe with cancer cells or other relevant cell types to allow it to bind to its protein targets.

Enrichment: Using the tag to pull down the probe-bound proteins from the complex cellular mixture.

Identification: Analyzing the captured proteins by mass spectrometry to identify them.

This methodology has been successfully applied to identify the targets of other marine natural products. For instance, chemoproteomics was used to unveil that the marine alkaloid naamidine J targets the protein CSE1L to exert its anti-inflammatory effects. acs.orgnih.gov Applying this strategy to this compound could definitively identify the proteins through which it exerts its potent cytotoxic and anti-inflammatory activities.

Table 2: General Workflow for Chemoproteomic Target Identification of this compound

| Step | Description | Key Technique/Reagent |

| 1. Probe Design & Synthesis | A derivative of this compound is synthesized with a tag for enrichment. | Click Chemistry handle (e.g., alkyne) or Affinity Tag (e.g., biotin). |

| 2. Cellular Incubation | The probe is introduced to a relevant biological system (e.g., cancer cell line). | Cell culture. |

| 3. Target Pull-Down | The probe and its bound proteins are isolated from the cellular proteome. | Streptavidin-biotin affinity chromatography or copper-catalyzed click reaction. |

| 4. Protein Identification | The isolated proteins are identified. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). |

| 5. Target Validation | The identified targets are confirmed using orthogonal methods. | Genetic knockdown (siRNA), thermal shift assays, or enzymatic assays. |

High-Throughput Screening Platforms for Derivative Evaluation

While this compound itself possesses significant biological activity, creating and evaluating structural analogs is a common strategy to improve potency, selectivity, and pharmacokinetic properties. bohrium.comacs.orgtandfonline.com High-throughput screening (HTS) platforms are essential for rapidly assessing the biological activities of a large library of such derivatives. caymanchem.comcaymanchem.com

HTS involves the use of automated robotic systems to test thousands of compounds in parallel against a specific biological target or cellular phenotype. These platforms can measure various endpoints, such as enzyme inhibition, cell viability, receptor binding, or the expression of a reporter gene.

For this compound, an HTS platform could be developed to:

Screen for Enhanced Cytotoxicity: A library of this compound derivatives could be screened against a panel of cancer cell lines to identify analogs with superior potency or a broader spectrum of activity.

Identify Novel Activities: The derivative library could be tested against a diverse range of biological targets (e.g., different kinases, proteases, or G-protein coupled receptors) to uncover entirely new therapeutic applications.

Evaluate Prostaglandin (B15479496) Receptor Modulation: Given its structural similarity to prostaglandins (B1171923), an HTS assay could be designed to evaluate the activity of this compound derivatives on various prostaglandin receptors, which could be relevant for inflammatory diseases. mdpi.commdpi.comnih.govresearchgate.net

Commercial screening libraries for other prostaglandins are already available, demonstrating the feasibility of this approach. caymanchem.comcaymanchem.com Establishing a similar platform for this compound and its synthetic analogs would dramatically accelerate the process of translating this potent marine natural product into a lead compound for drug development.

Future Research Directions and Translational Potential Preclinical Focus

Exploration of Novel Biological Activities and Therapeutic Indications

While the cytotoxic properties of clavulones against various cancer cell lines are well-documented, future research will likely pivot towards exploring a wider range of biological activities. researchgate.netmdpi.comnih.govmdpi.comnih.govmdpi.comresearchgate.net The structural similarity of Clavulone III to endogenous prostaglandins (B1171923) suggests a broader potential for interacting with various physiological pathways. nih.gov

Initial studies have pointed towards the anti-inflammatory effects of clavulones. mdpi.com Further preclinical investigations are warranted to elucidate the specific mechanisms underlying this activity and to identify potential therapeutic targets in inflammatory diseases such as arthritis or asthma. atsjournals.org The discovery of prostaglandin-like molecules in marine organisms that are involved in processes like ion transport and defense mechanisms opens up avenues for investigating this compound's potential role in these areas. mdpi.comresearchgate.net

Moreover, the potent and sometimes preferential antiproliferative effects observed against specific cancer cell lines, such as oral, gastric, and lung cancer, suggest that a deeper understanding of its mechanism of action could lead to more targeted cancer therapies. researchgate.netmdpi.commdpi.com Future studies should focus on identifying the specific molecular targets and signaling pathways affected by this compound to move beyond broad cytotoxicity and towards more refined therapeutic indications.

Innovations in Sustainable Production and Biosynthesis of this compound

The natural scarcity of this compound from its source, the soft coral Clavularia viridis, necessitates the development of sustainable production methods. mdpi.comnih.govracerocks.ca Over-harvesting of coral reefs is not a viable long-term strategy, making biotechnological and synthetic biology approaches essential. issues.org

Understanding the complete biosynthetic pathway of this compound in Clavularia viridis is a critical first step. Research has suggested that preclavulone-A is a key intermediate in the biosynthesis of clavulones. capes.gov.brnih.gov The pathway is thought to involve the conversion of arachidonic acid into an 8R-hydroperoxide, which is then transformed into an allene (B1206475) oxide, a process that shares parallels with jasmonic acid biosynthesis in plants. pnas.orgresearchgate.net While the conversion of this allene oxide to clavulone is not yet fully proven, elucidating these steps is paramount. pnas.orgresearchgate.net

Future research should focus on identifying and characterizing the specific enzymes involved in this pathway, such as the coral allene oxide synthase. pnas.orgresearchgate.net Once these enzymes are identified, they could be expressed in microbial hosts like bacteria or yeast to establish a scalable and sustainable fermentation-based production platform for this compound and its precursors. This would not only provide a consistent supply for further research but also open the door for producing novel analogues through metabolic engineering.

Advanced Synthetic Strategies for Complex Analogues

The complex stereochemistry of this compound presents a significant challenge for total synthesis. However, advancements in synthetic organic chemistry offer opportunities to not only synthesize the natural product but also to create a diverse library of analogues with potentially improved therapeutic properties.

Recent breakthroughs in the synthesis of prostaglandins, which share a similar cyclopentane (B165970) core, provide a roadmap for developing more efficient and stereocontrolled routes to this compound. nih.govu-tokyo.ac.jpbristol.ac.ukresearchgate.netresearchgate.net For instance, the use of organocatalysis to construct key bicyclic intermediates has been shown to significantly shorten the number of synthetic steps required for related molecules. nih.govu-tokyo.ac.jpbristol.ac.ukresearchgate.net

Future synthetic strategies should aim to be concise and scalable, allowing for the rapid exploration of the chemical space around the this compound scaffold. researchgate.net This will facilitate the synthesis of analogues with modifications to the side chains and the core structure, which could lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. Access to such a library of analogues is crucial for structure-activity relationship (SAR) studies and for optimizing lead compounds for preclinical development.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

ML models can be trained on existing data of natural products and their biological activities to predict the potential therapeutic targets of this compound and its analogues. nih.govbiorxiv.org By analyzing its chemical structure, AI algorithms can identify potential protein binding partners, helping to guide experimental validation and uncover novel mechanisms of action. nih.govbiorxiv.orgmdpi.com This can accelerate the process of identifying new therapeutic indications beyond its known cytotoxic effects. biorxiv.orgmdpi.com

Furthermore, AI can be instrumental in the design of novel this compound analogues. By learning the structure-activity relationships from a set of synthesized or computationally generated analogues, ML models can predict which modifications are most likely to enhance a desired biological activity. ijrpas.com This predictive power can prioritize the synthesis of the most promising compounds, saving significant time and resources. ijrpas.com AI can also aid in optimizing biosynthetic pathways for sustainable production by modeling metabolic fluxes and identifying genetic modifications that could lead to higher yields. nih.gov

Unexplored Aspects of this compound's Ecological Role

The biological function of this compound and other prostanoids in their native coral reef environment is not fully understood. researchgate.netresearchgate.net It is hypothesized that these compounds play a role in the chemical defense of the soft coral Clavularia viridis against predators and fouling organisms. researchgate.netissues.org

Future ecological research should aim to test this hypothesis directly. This could involve in-situ experiments to determine if this compound deters common coral predators or inhibits the settlement of biofouling organisms. Understanding its natural function could provide insights into its mechanism of action and potentially reveal new applications, for example, as a natural antifouling agent. mdpi.com

Investigating the interaction between the host coral and its associated microbiome in the production of these compounds is another important avenue. nih.gov It is possible that symbiotic microorganisms contribute to the biosynthesis of this compound. A deeper understanding of the coral holobiont could not only inform sustainable production strategies but also reveal the intricate chemical ecology of coral reefs. nih.govnih.govsprep.org

常见问题

Q. How can open-access frameworks improve this compound research transparency?

- Methodological Answer : Deposit synthetic protocols on platforms like Protocols.io and share spectral data via repositories (e.g., Zenodo). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Tables for Key Methodological Comparisons

| Parameter | Basic Research | Advanced Research |

|---|---|---|

| Structural Analysis | NMR, MS, HPLC | X-ray crystallography, MD simulations |

| Bioactivity Validation | In vitro assays (e.g., COX inhibition) | In vivo models, pharmacokinetic modeling |

| Data Analysis | Descriptive statistics | Meta-analysis, machine learning |

| Reproducibility Measures | Batch-to-batch consistency checks | Inter-lab collaborative validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。